molecular formula C14H16F2N6 B6441630 5-fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,6-dimethylpyrimidine CAS No. 2640946-73-0

5-fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,6-dimethylpyrimidine

Cat. No. B6441630
CAS RN: 2640946-73-0
M. Wt: 306.31 g/mol
InChI Key: DBVGYYKMVBTPRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,6-dimethylpyrimidine” is a complex organic molecule that contains several functional groups. It has two fluoropyrimidine groups, which are aromatic rings containing nitrogen, carbon, and a fluorine atom. These groups are connected to a piperazine ring, which is a six-membered ring containing two nitrogen atoms .

Advantages and Limitations for Lab Experiments

The advantages of using 5-fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,6-dimethylpyrimidine in lab experiments include its low cost, ease of synthesis, and its ability to bind to metal ions and other biomolecules. The main limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in some experiments.

Future Directions

There are several potential future directions for the use of 5-fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,6-dimethylpyrimidine. These include further research into its mechanism of action, its potential applications in drug design, and its potential use as a fluorescent probe for imaging of biological molecules. In addition, further research into its antifungal activity and its potential uses in enzyme kinetics studies is needed. Finally, further research into its potential use as a ligand for metal ions is needed in order to better understand its binding properties.

Synthesis Methods

The synthesis of 5-fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,6-dimethylpyrimidine involves the condensation of 5-fluoropyrimidine-2-carbaldehyde and 4-piperazin-1-yl-2,6-dimethylpyridine in the presence of an acid catalyst. The reaction is carried out at room temperature and the product is purified by column chromatography. The synthesis of this compound has also been reported using a solid-phase method, where the reaction is carried out on a polystyrene support.

Scientific Research Applications

5-fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,6-dimethylpyrimidine has been studied for its potential applications in various scientific research areas. It has been used as a ligand for metal ions, such as copper, iron, and zinc, in order to study their binding properties. This compound has also been used as a fluorescent probe for imaging of biological molecules. It has been used to label proteins and other biomolecules, such as DNA, to study their structure and function. This compound has also been used as a substrate for enzyme kinetics studies.

properties

IUPAC Name

5-fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N6/c1-9-12(16)13(20-10(2)19-9)21-3-5-22(6-4-21)14-17-7-11(15)8-18-14/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVGYYKMVBTPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC=C(C=N3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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